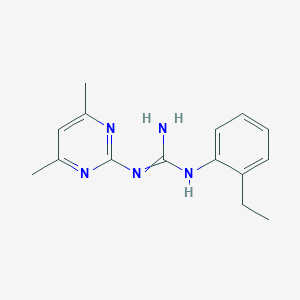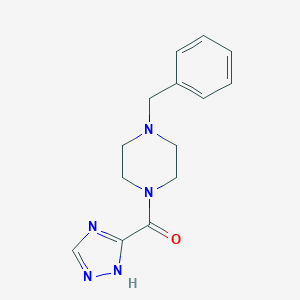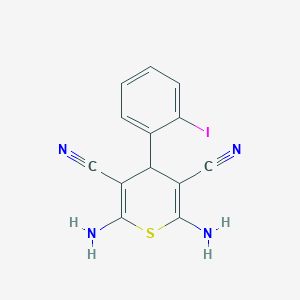
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile, also known as DTT-205, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. Studies have shown that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines and anti-apoptotic proteins. 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB. 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to inhibit viral replication by blocking the entry of viruses into host cells and inhibiting viral protein synthesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is its broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a promising candidate for the development of novel therapeutics for various disease conditions. Another advantage is its relatively simple synthesis method, which makes it accessible for further research.
However, one of the limitations of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential therapeutic applications in other disease conditions, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other drugs.
Synthesis Methods
The synthesis of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile involves a multistep process that starts with the reaction between 2-bromo-3-thiophenecarbonitrile and allylamine, followed by the introduction of a tert-butyl group at the 5-position of the thiophene ring through a Grignard reaction. The final step involves the reduction of the nitro group at the 4-position to an amino group. The overall yield of the synthesis is approximately 25%.
Scientific Research Applications
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anti-inflammatory activity. Studies have shown that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB, a key transcription factor involved in inflammation.
Furthermore, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to exhibit anti-tumor activity. Studies have demonstrated that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. Additionally, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to have anti-viral activity against a range of viruses, including influenza A virus, hepatitis B virus, and human immunodeficiency virus (HIV).
properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
4-amino-5-(2,2-dimethylpropanoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H17N3OS/c1-5-6-16-12-8(7-14)9(15)10(18-12)11(17)13(2,3)4/h5,16H,1,6,15H2,2-4H3 |
InChI Key |
NGYSKLXEAGZCTO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=C(C(=C(S1)NCC=C)C#N)N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=C(S1)NCC=C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)

![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)


![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)

